

IUPAC name for N-(4-Chlorophenyl)Maleamic Acid.

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Compound of Interest

Compound Name: *N-(4-Chlorophenyl)Maleamic Acid*

Cat. No.: *B182854*

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An In-Depth Technical Guide to (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid

Executive Summary

This technical guide provides a comprehensive scientific overview of **N-(4-Chlorophenyl)Maleamic Acid**, systematically referred to by its IUPAC name, (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid. The document details its chemical identity, physicochemical properties, primary synthetic routes, and key chemical transformations. Emphasis is placed on the causality behind experimental choices and the compound's role as a versatile intermediate in synthetic and medicinal chemistry. Protocols for its synthesis and subsequent cyclization are provided, alongside a discussion of its applications in the development of bioactive molecules, agrochemicals, and advanced drug delivery systems. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's chemistry and utility.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific investigation. The subject of this guide is a monoamide derivative of maleic acid, belonging to the class of N-aryl substituted maleamic acids.

- IUPAC Name: (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid[1][2].

- The (Z)-prefix is critical, denoting the cis configuration of the substituents across the carbon-carbon double bond, a structural feature inherited from its precursor, maleic anhydride.
- Common Synonyms: **N-(4-Chlorophenyl)Maleamic Acid**, 4'-Chloromaleanilic acid, N-(p-Chlorophenyl)maleamic acid[1].
- CAS Registry Number: 7242-16-2[3][4].
- Molecular Formula: C₁₀H₈ClNO₃[1][2][4].
- Molecular Weight: 225.63 g/mol [1][3][4].

Chemical Structure

The molecular architecture consists of a four-carbon backbone containing a carboxylic acid group and an amide group, with the amide nitrogen substituted by a 4-chlorophenyl ring. The cis-alkene geometry enforces a specific spatial arrangement of the functional groups.

Caption: Chemical structure of (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid.

Physicochemical Properties

The physical and chemical properties of the compound are dictated by its unique combination of functional groups: a carboxylic acid, an amide, an aromatic ring, and a halogen substituent. These features govern its solubility, reactivity, and solid-state behavior.[2]

Property	Value	Source
Melting Point	199 °C	[1][4]
Boiling Point (Predicted)	466.2 ± 45.0 °C at 760 Torr	[1][4]
Density (Predicted)	1.448 ± 0.06 g/cm ³	[1][4]
InChI Key	FBTQVXSNFILAQY-WAYWQWQTSA-N	[1][3]
Appearance	Solid at room temperature	[2]

Solid-State Characteristics & Solubility

Single-crystal X-ray crystallography studies reveal that the molecule is nearly planar.[3] This planarity facilitates efficient crystal packing. In the solid state, the molecules are organized into a three-dimensional network primarily through intermolecular hydrogen bonds involving the carboxylic acid and amide functional groups.[2][3] The presence of both a hydrogen bond donor (N-H, O-H) and acceptors (C=O) allows for robust self-assembly in the crystal lattice.[2]

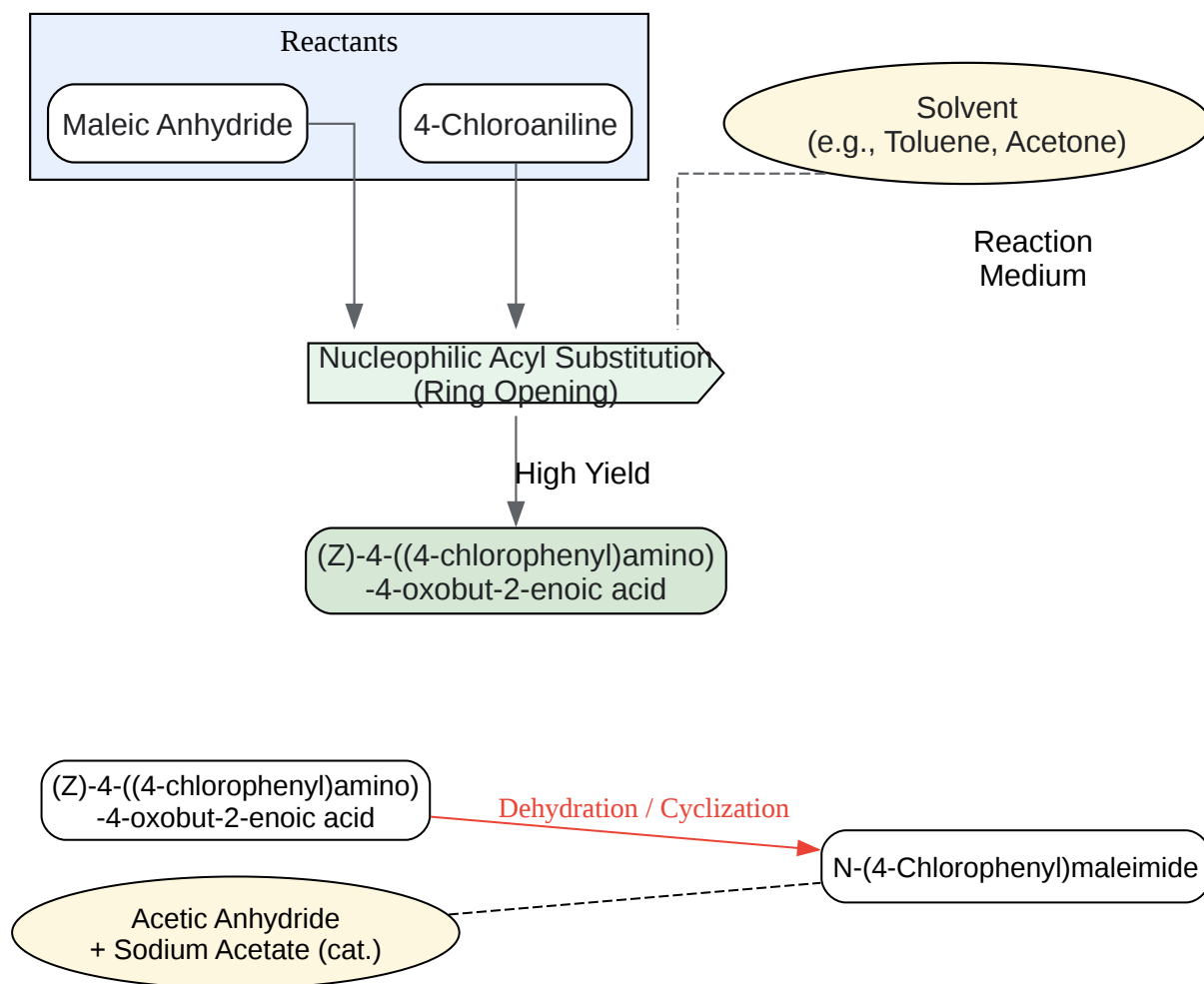
The compound's solubility is influenced by the polar carboxylic acid and amide groups, which favor polar solvents, and the nonpolar chlorophenyl ring, which contributes to solubility in less polar organic solvents. Its stability can be influenced by environmental factors such as pH and temperature.[2]

Synthesis and Manufacturing

The principal and most direct method for synthesizing **N-(4-Chlorophenyl)maleamic acid** is the reaction between maleic anhydride and 4-chloroaniline.[3] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the amino group of 4-chloroaniline on one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the five-membered anhydride ring, forming the amide and carboxylic acid functionalities of the final product in a single, highly atom-efficient step.[3]



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Sources

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